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Compound of Interest

Compound Name: PD 118440

Cat. No.: B1678594 Get Quote

Application Notes and Protocols: PD 118440
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sourcing, purity assessment,

and experimental use of PD 118440, a potent and selective dopamine D2/D3 receptor agonist.

Sourcing and Purity of PD 118440
Chemical Identity:

Systematic Name: 4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine

CAS Number: 108351-90-2[1]

Molecular Formula: C₁₁H₁₇N₃S[1]

Molecular Weight: 223.34 g/mol

PD 118440 is a research chemical originally synthesized by Parke-Davis.[2] It is crucial for

researchers to source this compound from reputable suppliers who provide a comprehensive

Certificate of Analysis (CoA) to ensure the identity and purity of the material.

Recommended Suppliers:

While availability may vary, the following vendors have been identified as potential sources for

PD 118440 or related compounds. Researchers should always request a batch-specific CoA
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prior to purchase.

TargetMol Chemicals Inc.[3]

Angene International Limited

Delchimica[4]

ResBioAgro[5]

Purity Data:

The purity of PD 118440 is critical for obtaining reliable and reproducible experimental results.

The table below summarizes typical purity specifications and the analytical methods used for

their determination. Data should be confirmed with the supplier's batch-specific CoA.

Supplier
(Example)

Lot Number
(Example)

Purity (%)
Method of
Analysis

Notes

Supplier A XXXXX >98%
HPLC, ¹H NMR,

MS

CoA should

confirm the

absence of

significant

impurities.

Supplier B YYYYY >99%
HPLC, ¹H NMR,

MS

May provide

additional data

such as residual

solvent analysis.

Analytical Methods for Purity Assessment
a) High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of small molecules like PD 118440. A

typical protocol is outlined below.

Protocol: HPLC Purity Analysis of PD 118440
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Instrumentation: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Trifluoroacetic acid (TFA) in Water

B: 0.1% TFA in Acetonitrile

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve PD 118440 in a suitable solvent (e.g., methanol or DMSO) to

a final concentration of 1 mg/mL.

Injection Volume: 10 µL.

Analysis: The purity is determined by the peak area percentage of the main component

relative to the total peak area.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is essential for confirming the chemical structure of PD 118440.

Protocol: ¹H NMR Structural Confirmation of PD 118440

Instrumentation: A 300 MHz or higher NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve approximately 5-10 mg of PD 118440 in 0.5-0.7 mL of the

deuterated solvent.

Acquisition: Acquire a standard ¹H NMR spectrum.
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Analysis: The resulting spectrum should be consistent with the known chemical structure of

4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine.

c) Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of PD 118440.

Protocol: Mass Spectrometry Analysis of PD 118440

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Sample Preparation: Prepare a dilute solution of PD 118440 (e.g., 10 µg/mL) in a suitable

solvent like methanol or acetonitrile with 0.1% formic acid.

Infusion: Infuse the sample directly into the mass spectrometer.

Analysis: In positive ion mode, the expected [M+H]⁺ ion for C₁₁H₁₇N₃S is approximately

224.12.

Experimental Protocols
a) Solubilization and Storage:

Solubility: PD 118440 is soluble in organic solvents such as ethanol, DMSO, and dimethyl

formamide (DMF). For aqueous solutions, it is recommended to first dissolve the compound

in a minimal amount of DMSO and then dilute with the aqueous buffer.

Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at

-20°C for several months. Avoid repeated freeze-thaw cycles.

b) Dopamine Receptor Binding Assay:

This protocol describes a competitive binding assay to determine the affinity of test compounds

for dopamine D2 receptors using a radiolabeled ligand.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

Materials:
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Cell membranes expressing human dopamine D2 receptors.

Radioligand: [³H]-Spiperone or another suitable D2 antagonist.

Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH

7.4.

Incubation Buffer: Wash buffer with 0.1% bovine serum albumin (BSA).

PD 118440 stock solution (e.g., 10 mM in DMSO).

Non-specific binding control: Haloperidol (10 µM).

96-well filter plates and a cell harvester.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

1. Prepare serial dilutions of PD 118440 in incubation buffer.

2. In a 96-well plate, add 50 µL of incubation buffer, 50 µL of the radioligand solution (at its

Kd concentration), and 50 µL of the PD 118440 dilution or control.

3. Add 50 µL of the D2 receptor membrane preparation.

4. Incubate for 60-90 minutes at room temperature.

5. Terminate the incubation by rapid filtration through the filter plate using a cell harvester,

followed by washing with ice-cold wash buffer.

6. Allow the filters to dry, then add scintillation cocktail to each well.

7. Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Determine the concentration of PD 118440 that inhibits 50% of the specific binding of the

radioligand (IC₅₀).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Agonist Signaling Pathway:

PD 118440 acts as an agonist at D2-like dopamine receptors (D2, D3, and D4), which are G

protein-coupled receptors (GPCRs) coupled to the Gαi/o subunit.[6] Activation of these

receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular

cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and

downstream signaling cascades.
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Figure 1. Simplified signaling pathway of the dopamine D2 receptor agonist PD 118440.

Experimental Workflow for Purity Analysis and In Vitro Assay:

The following diagram illustrates a typical workflow for receiving, qualifying, and using PD
118440 in a research setting.
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Figure 2. A typical experimental workflow for the use of PD 118440.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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